Chlormephos is an irreplaceable CRM for GC-MS/MS and LC-MS/MS methods targeting this highly potent acetylcholinesterase inhibitor. Using surrogate organophosphates leads to inaccurate calibration due to its unique SRM transition (m/z 233.97→120.98) and rapid alkaline hydrolysis (t½ ~44 h at pH 9.2). This certified standard ensures: - Accurate timed-SRM windows for multi-residue food safety analysis. - Reliable QuEChERS recovery validation. - High-stringency positive control for neurotoxicity studies (LD50 ~7 mg/kg).
Chlormephos (CAS 24934-91-6), chemically identified as S-chloromethyl O,O-diethyl phosphorodithioate, is a highly potent organothiophosphate. While historically utilized as a soil-applied insecticide for root-zone pest control, its extreme acute toxicity has shifted its modern procurement entirely toward laboratory applications. Today, scientific buyers procure Chlormephos primarily as a high-purity Certified Reference Material (CRM) for multi-residue chromatographic screening, environmental fate modeling, and neurotoxicological research. Key baseline properties driving its selection include a moderate aqueous solubility of 60 mg/L, a low vapor pressure of 5.7 × 10⁻⁵ mmHg at 30°C, and a mechanism of action centered on irreversible acetylcholinesterase (AChE) inhibition [REFS-1, REFS-2].
Generic substitution of Chlormephos with more common organophosphates, such as chlorpyrifos or phorate, fundamentally compromises analytical and toxicological workflows. In multi-residue food safety testing, Chlormephos exhibits a unique retention time and specific selected reaction monitoring (SRM) transitions (e.g., m/z 233.97 → 120.98) that cannot be calibrated using surrogate compounds . Furthermore, its distinct degradation kinetics—specifically its rapid hydrolytic cleavage in alkaline environments—diverge sharply from the oxidative pathways of phorate or the slower hydrolysis of chlorpyrifos [1]. For neurotoxicology, its extreme potency (LD50 ~7 mg/kg) places it in a different hazard class than mainstream commercial pesticides, making it an irreplaceable positive control for high-stringency AChE inhibition assays.
In high-throughput pesticide screening using fast GC-MS/MS, Chlormephos demonstrates distinct retention behavior critical for avoiding isobaric interference. On standard 5% phenyl-arylene columns, Chlormephos elutes with high stability (retention time ~4.72 min), well separated from other organophosphates like chlorpyrifos-ethyl (~6.85 min). When subjected to QuEChERS extraction protocols, it maintains reliable recovery rates between 70% and 120%.
| Evidence Dimension | GC-MS/MS Retention Time |
| Target Compound Data | ~4.72 min (Recovery 70-120%) |
| Comparator Or Baseline | Chlorpyrifos-ethyl (~6.85 min) |
| Quantified Difference | >2 minute retention time delta ensuring baseline resolution. |
| Conditions | Fast GC-MS/MS, QuEChERS extraction, TR-5MS column. |
Procuring the exact Chlormephos standard is mandatory for calibrating timed-SRM windows and ensuring regulatory compliance in food safety testing.
Chlormephos exhibits a highly specific pH-dependent degradation profile, making it a critical model compound for alkaline hydrolysis studies. At pH 9.2, the half-life of Chlormephos at room temperature is approximately 44 hours, primarily degrading via attack at the phosphorus or carbamoyl carbonyl group. In contrast, structurally distinct OPs like chlorpyrifos exhibit significantly slower alkaline degradation, with half-lives extending to approximately 16 days at pH 9 [1].
| Evidence Dimension | Aqueous Hydrolysis Half-Life |
| Target Compound Data | ~44 hours |
| Comparator Or Baseline | Chlorpyrifos (~16 days) |
| Quantified Difference | >8-fold faster alkaline hydrolysis rate for Chlormephos. |
| Conditions | Aqueous buffer, pH 9.0-9.2, 20-25°C. |
Accurate environmental fate modeling and agricultural runoff analysis require the exact compound to account for its rapid alkaline degradation kinetics.
Chlormephos is classified as an extremely hazardous substance due to its potent inhibition of acetylcholinesterase (AChE). Its acute oral LD50 in rats is approximately 7 mg/kg. This makes it significantly more potent than mainstream organophosphate comparators like chlorpyrifos (LD50 ~135 mg/kg) or malathion (>1000 mg/kg), aligning its toxicological profile closer to chemical nerve agents[1].
| Evidence Dimension | Acute Oral Toxicity (LD50, Rat) |
| Target Compound Data | 7 mg/kg |
| Comparator Or Baseline | Chlorpyrifos (135 mg/kg) |
| Quantified Difference | ~19-fold higher acute toxicity/potency. |
| Conditions | In vivo mammalian model (rat, oral administration). |
For laboratories requiring a highly potent AChE inhibitor as a stringent positive control, Chlormephos provides a superior dynamic range compared to standard commercial OPs.
The physical properties of Chlormephos dictate its behavior in soil matrices and its historical efficacy as a furrow treatment. It possesses a vapor pressure of 5.7 × 10⁻⁵ mmHg at 30°C. Compared to phorate (vapor pressure 8.5 × 10⁻⁴ mmHg), Chlormephos is significantly less volatile, which alters its partition coefficient, mobility, and retention in the root zone during efficacy trials against soil-dwelling pests [1].
| Evidence Dimension | Vapor Pressure |
| Target Compound Data | 5.7 × 10⁻⁵ mmHg |
| Comparator Or Baseline | Phorate (8.5 × 10⁻⁴ mmHg) |
| Quantified Difference | ~15-fold lower volatility. |
| Conditions | Standard state (30°C). |
Agrochemical researchers developing or benchmarking granular formulations must use Chlormephos to accurately model its specific vapor-phase transport and root-zone persistence.
Directly downstream of its unique mass spectrometric fragmentation and retention profile, Chlormephos is essential as a Certified Reference Material (CRM). Analytical laboratories procure it to calibrate GC-MS/MS and LC-MS/MS instruments, ensuring accurate timed-SRM windows and validating QuEChERS extraction recoveries in food safety and environmental monitoring workflows [1].
Because of its rapid, pH-dependent degradation kinetics (half-life of ~44 hours at pH 9.2), Chlormephos is a preferred model compound for environmental fate studies. It is utilized to track the breakdown pathways of organothiophosphates in high-pH agricultural runoff, soil matrices, and alkaline water treatment processes [2].
Given its extreme acute toxicity (LD50 ~7 mg/kg), Chlormephos serves as a highly potent positive control in toxicological research. It is procured for in vitro and in vivo assays to evaluate novel acetylcholinesterase reactivators (e.g., oximes), study cholinergic neurotoxicity, and benchmark the efficacy of biosensors designed to detect ultra-trace levels of neurotoxic agents [2].
Acute Toxic;Environmental Hazard